Cas no 1261983-23-6 ([1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)-)

[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- structure
1261983-23-6 structure
商品名:[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)-
CAS番号:1261983-23-6
MF:C14H12O5S
メガワット:292.307083129883
MDL:MFCD18322281
CID:2767515

[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)-
    • MDL: MFCD18322281
    • インチ: 1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
    • InChIKey: ITNFQNNFOVEESV-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(S(C)(=O)=O)C=C2)=CC=C(C(O)=O)C=C1O

計算された属性

  • せいみつぶんしりょう: 292.041
  • どういたいしつりょう: 292.041
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100A^2

[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB329556-5 g
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95%; .
1261983-23-6 95%
5 g
€1,159.00 2023-07-19
abcr
AB329556-5g
3-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95%; .
1261983-23-6 95%
5g
€1159.00 2025-02-17

[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- 関連文献

[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)-に関する追加情報

Recent Advances in the Study of [1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- (CAS: 1261983-23-6)

The compound [1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- (CAS: 1261983-23-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its biphenyl core and functionalized with hydroxy and methylsulfonyl groups, exhibits promising pharmacological properties. Recent studies have focused on its potential as a scaffold for drug development, particularly in the context of anti-inflammatory and anticancer therapies. The unique structural features of this compound make it a valuable candidate for further investigation.

One of the key areas of research has been the synthesis and optimization of [1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of palladium-catalyzed cross-coupling and subsequent sulfonylation, achieving a 75% overall yield. This advancement is critical for enabling further preclinical and clinical studies.

In addition to synthetic improvements, the pharmacological profile of this compound has been extensively studied. In vitro assays have demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 value of 0.8 μM suggests superior activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, molecular docking studies have revealed strong interactions with the active site of COX-2, providing a structural basis for its efficacy.

Another significant development is the exploration of [1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- in oncology. A recent preprint on bioRxiv (2024) highlighted its ability to induce apoptosis in triple-negative breast cancer (TNBC) cell lines. The compound was shown to disrupt mitochondrial membrane potential and activate caspase-3, key markers of programmed cell death. These findings position it as a potential lead compound for targeted cancer therapies, particularly for malignancies with limited treatment options.

Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies in rodent models have indicated moderate bioavailability (45%) and a half-life of approximately 4 hours. Researchers are now focusing on structural modifications to enhance these properties, such as the introduction of prodrug moieties or nanoparticle-based delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate these developments.

In conclusion, [1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)- (CAS: 1261983-23-6) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Ongoing research aims to optimize its synthetic accessibility, pharmacokinetic profile, and target specificity. As these studies progress, this compound may emerge as a cornerstone in the development of next-generation anti-inflammatory and anticancer agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1261983-23-6)[1,1'-Biphenyl]-4-carboxylic acid, 2-hydroxy-4'-(methylsulfonyl)-
A1125155
清らかである:99%
はかる:5g
価格 ($):687.0